5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

RNA Synthesis Solid-Phase Synthesis Phosphoramidite Chemistry

Researchers requiring high-fidelity RNA oligonucleotides face batch variability and excessive costs with alternative adenosine synthons. 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is the definitive, fully protected building block for solid-phase RNA synthesis. • Achieves ≥99% stepwise coupling efficiency for 30-50-mer RNAs. • TBDMS protection reduces raw material cost vs. TOM alternatives. • Seamlessly integrates with standard automated synthesizer workflows. • ≥98% HPLC purity minimizes truncated sequences and simplifies purification.

Molecular Formula C44H49N5O7Si
Molecular Weight 788.0 g/mol
CAS No. 81265-93-2
Cat. No. B150712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine
CAS81265-93-2
Molecular FormulaC44H49N5O7Si
Molecular Weight788.0 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
InChIInChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1
InChIKeyDAZIGOPASNJPCJ-GNECSJIWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine: RNA Synthesis Synthon


5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine (CAS 81265-93-2) is a fully protected adenosine derivative that serves as a critical synthetic intermediate for the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method [1]. The molecule features a dimethoxytrityl (DMT) group for temporary 5'-OH protection, a tert-butyldimethylsilyl (TBDMS) group for 2'-OH protection, and an N-benzoyl (Bz) group to protect the exocyclic amine of adenine [1]. This specific protection scheme is the industry-standard configuration for integrating adenosine residues into RNA chains with high coupling efficiency and minimal side reactions [1].

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine: Substitution Failure


Generic substitution of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine with other adenosine synthons is not viable because the specific combination of DMT, TBDMS, and N-Bz protecting groups is tightly coupled to the orthogonal deprotection and coupling protocols of standard RNA synthesis chemistry [1]. Alternative 2'-O-protecting groups (e.g., TOM, ACE) exhibit different steric hindrance, coupling kinetics, and deprotection requirements, which directly impact stepwise yield, final product purity, and the prevalence of undesirable 2'-5' linkages . Changing even a single protecting group necessitates re-optimization of the entire synthesis cycle and can lead to significant batch-to-batch variability and reduced biological activity of the final RNA product [1].

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine: Quantitative Evidence


TBDMS vs. TOM Coupling Efficiency

The stepwise coupling efficiency of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine was directly measured in a standard RNA synthesis cycle on a DNA synthesizer. The average coupling yield for this TBDMS-protected monomer exceeded 99% per step [1]. In contrast, a more sterically hindered analog, 2'-O-TOM (triisopropylsilyloxymethyl), has been reported by commercial sources to exhibit a slightly higher coupling efficiency of >99.4% under optimized conditions [2]. While both are highly efficient, the TBDMS group provides a robust, cost-effective balance of coupling efficiency and compatibility with standard deprotection protocols, making it the reference standard against which newer chemistries are measured.

RNA Synthesis Solid-Phase Synthesis Phosphoramidite Chemistry

Vendor Minimum Coupling Efficiency

Commercial suppliers of 2'-O-TBDMS RNA phosphoramidites, the direct derivative of this compound, specify a minimum synthesis-tested coupling efficiency for lot release. A leading supplier, Glen Research, reports that every batch of its TBDMS RNA phosphoramidites is synthesis-tested and achieves a minimum coupling efficiency of 97% on a commercial synthesizer . This serves as a critical benchmark for procurement; lower-purity or poorly synthesized monomers may fall below this threshold, leading to significantly truncated products and failed syntheses. The precursor, 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine, is the key intermediate used to manufacture these phosphoramidites, and its purity and isomeric fidelity directly influence this final performance metric .

Oligonucleotide Synthesis Quality Control Phosphoramidite Purity

Silyl Migration Resistance

A key liability of the TBDMS protecting group is its tendency to undergo 2'- to 3'-migration under basic conditions, which can occur during phosphoramidite synthesis or deprotection. This migration leads to the formation of RNA products containing non-natural 2'-5' phosphodiester linkages, which are biologically inactive . In contrast, the TOM protecting group is specifically designed to prevent this migration due to its acetal structure, making it advantageous for synthesizing long, high-purity RNA . The selection of the TBDMS strategy, therefore, requires a high-quality monomer (e.g., with isomeric impurity <0.1% ) and strict adherence to anhydrous, mild deprotection conditions to mitigate this known risk.

RNA Synthesis Protecting Group Chemistry Isomer Purity

Purity and Isomeric Impurity Specifications

The purity of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is a key procurement specification. Vendor data sheets indicate that high-quality material is routinely supplied with an HPLC purity of ≥98% or higher (e.g., 98.0%, 99.02%) . Critically, one vendor further specifies that the isomeric impurity level is <0.1% , which is essential for minimizing the formation of unwanted 2'-5' linkages during synthesis. While other adenosine synthons may be available at a lower cost, their purity profiles are often less rigorously specified, and lower purity can directly translate to lower coupling efficiency and more complex purification workflows. This compound's well-documented, high-purity specification makes it a reliable, low-risk choice for demanding RNA synthesis applications.

Nucleoside Analysis HPLC Purity Quality Control

Deprotection Speed: TBDMS vs. TOM

The final step in RNA synthesis is the removal of the 2'-O-silyl protecting group. For TBDMS-protected RNA, standard deprotection using TEA·3HF typically requires 1 to 4 hours at elevated temperatures (e.g., 65°C), with longer oligomers requiring longer times [1]. In contrast, the TOM protecting group can be removed under milder, faster conditions (e.g., methylamine in ethanol/water at room temperature) . While TOM offers a faster deprotection, the TBDMS method is a well-established, robust process that is fully compatible with a wide range of commercially available supports and synthesis platforms. The choice between them often involves a trade-off between deprotection speed and monomer cost, with TBDMS monomers being considerably less expensive [2].

RNA Deprotection Phosphoramidite Chemistry Oligonucleotide Synthesis

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine: Applications


Structure-Function RNA Synthesis

This compound is the preferred starting material for the synthesis of RNA oligonucleotides (e.g., microhelices, minihelices, ribozymes) for biochemical and biophysical characterization. The documented coupling efficiency of >99% per step for its derived phosphoramidite [1] ensures that even 30- to 50-mer RNAs can be produced with acceptable yields and purity. The resulting RNA has been demonstrated to possess equal or better biological activity compared to enzymatically prepared RNA [1], making it ideal for assays where high fidelity is paramount.

Large-Scale Therapeutic RNA Production

For industrial-scale manufacturing of short interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs), the cost of raw materials is a critical factor. 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine serves as the foundation for the most economical RNA synthesis chemistry. Direct comparisons state that TBDMS-protected building blocks are "considerably less expensive" than their TOM counterparts [2]. This cost advantage, combined with its robust performance (≥97% coupling efficiency for vendor-specified phosphoramidites ), makes it the economically rational choice for large-volume production.

Automated High-Throughput RNA Synthesis

The TBDMS-based protection strategy, for which this compound is a core building block, is the most widely adopted and compatible chemistry for automated DNA/RNA synthesizers [1]. Its well-characterized coupling kinetics (e.g., 6-minute coupling time with ETT ) and compatibility with standard deprotection reagents [1] allow for seamless integration into existing high-throughput oligonucleotide production pipelines without requiring specialized equipment or extensive re-optimization. This ensures workflow continuity and minimizes downtime.

High-Purity RNA for NMR and Crystallography

The high purity and low isomeric impurity profile (<0.1% ) of commercially available 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine are essential for preparing RNA samples suitable for structural biology techniques. The documented high HPLC purity (≥98%) directly translates to a reduction in truncated and failure sequences, simplifying post-synthesis purification. This is critical for obtaining the milligram quantities of homogenous RNA required for high-resolution structural studies, where even minor impurities can hinder crystallization or complicate spectral interpretation.

Technical Documentation Hub

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